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Compound of Interest |

Compound Name: 5-Chloro-2-fluoropyridin-4-ol

CAS No.: 1227571-47-2

Cat. No.: B2653296

\ J

Technical Monograph: 5-Chloro-2-fluoropyridin-4-ol CAS: 1033202-39-3 | Formula: C

H

CIFNO | M.W.: 147.53 g/mol [1]

Executive Summary

5-Chloro-2-fluoropyridin-4-ol represents a high-value heterocyclic scaffold in medicinal
chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility
stems from its orthogonal reactivity profile: the C2-fluorine offers rapid nucleophilic aromatic
substitution (

), the C5-chlorine facilitates palladium-catalyzed cross-coupling, and the C4-hydroxyl group
serves as a versatile handle for alkylation or conversion to a leaving group.[1] This guide
details the physicochemical properties, synthetic handling, and strategic application of this
building block.

Part 1: Physicochemical Profile & Tautomerism[1]
The Tautomeric Equilibrium

Unlike simple phenols, 5-chloro-2-fluoropyridin-4-ol exists in a tautomeric equilibrium
between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms.[1] In solution, this
equilibrium is solvent-dependent but strongly favors the pyridone form in polar solvents
(DMSO, MeOH, Water) due to the stabilization of the dipolar resonance structure.
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» Implication for Synthesis: The presence of the NH moiety in the pyridone form means that
alkylation conditions can lead to mixtures of O-alkylation (ether formation) and N-alkylation.
[1] The electron-withdrawing effects of the 2-fluoro and 5-chloro substituents generally
increase the acidity of the N-H bond compared to unsubstituted 4-pyridone.

Core Properties Table

Property Value | Description Context

Hygroscopic; store under inert

Appearance Off-white to pale yellow solid
atmosphere.[1][2]
Significantly more acidic than
] o phenol (pKa 10) due to the
Predicted pKa (OH/NH) ~6.5 - 7.5 (Acidic) o o
electron-deficient pyridine ring
and inductive effects of F/CI.[1]
Moderate lipophilicity; suitable
LogP (Predicted) ~1.2 for fragment-based drug
discovery (FBDD).[1]
Poor water solubility at neutral
- DMSO (>50 mg/mL), MeOH, pH; soluble in aqueous base
Solubility )
DMF (forming the
phenolate/pyridonate anion).[1]
The fluorine atom acts as a
H-Bond Donors/Acceptors 1 HBD /3 HBA

weak H-bond acceptor.[1]

Part 2: Reactivity Landscape & Logic

The molecule presents three distinct sites for diversification.[1][3] Understanding the electronic
bias of the ring is crucial for regioselectivity.

Reactivity Map (Graphviz Visualization)
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Figure 1: Orthogonal reactivity map showing the three distinct vectors for chemical
modification. The C2-Fluorine is the most electrophilic site.

Mechanistic Insights

e C2-Fluorine (

): The position ortho to the pyridine nitrogen is highly activated.[1] The electronegativity of
the fluorine atom further lowers the LUMO energy at C2, making it susceptible to attack by
amines, thiols, and alkoxides.

o Selectivity: Substitution occurs exclusively at C2 over C5 (chlorine) because the
Meisenheimer intermediate formed by attack at C2 is stabilized by the adjacent ring
nitrogen.[1]

e C5-Chlorine (Cross-Coupling): The C-Cl bond is relatively inert to

under conditions used to displace the C2-F. However, it is an excellent partner for Palladium-
catalyzed reactions.[1]

o Sequence: It is generally recommended to perform
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at C2 before Suzuki coupling at C5 to avoid potential catalyst poisoning or side reactions
involving the reactive fluorine.[1]

e C4-Hydroxyl: This group can be alkylated to form ethers.[1] To favor O-alkylation over N-
alkylation, "hard" electrophiles (e.qg., alkyl halides) and silver salts (

) or non-polar solvents are often employed.[1] Alternatively, converting the OH to a triflate (
) or chloride (
) allows for a second

or cross-coupling at the C4 position.

Part 3: Experimental Protocols
Protocol A: Regioselective at C2 (Amination)

Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C5-Cl and
C4-OH.[1]

Reagents:

5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]

Primary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
Step-by-Step:

 Dissolution: Dissolve 5-Chloro-2-fluoropyridin-4-ol in NMP (0.2 M concentration) in a
sealed tube or microwave vial.

» Addition: Add DIPEA followed by the amine.

» Reaction: Heat the mixture to 80-100 °C. Monitor by LCMS.[1]
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o Note: The reaction is typically complete within 2—4 hours.[1] The C5-CI will remain intact at
this temperature.[1]

o Workup: Dilute with water and adjust pH to ~5-6 with dilute HCI (to precipitate the product if
it's the neutral pyridinol form) or extract with Ethyl Acetate.

 Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH
gradient).[1]

Protocol B: Conversion to 4,5-Dichloro-2-fluoropyridine
Objective: Activation of the C4-OH to a leaving group (Cl) for subsequent substitution.[1]
Reagents:

e 5-Chloro-2-fluoropyridin-4-ol (1.0 equiv)[1]

e Phosphorus Oxychloride (

) (5.0 equiv - acts as solvent/reagent)[1]

o Catalytic DMF (3-5 drops)[1][3]

Step-by-Step:

Setup: Place the starting material in a round-bottom flask under Nitrogen.
e Addition: Carefully add

(exothermic). Add catalytic DMF.[1]

o Reflux: Heat to reflux (approx. 105 °C) for 3 hours.

e Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture
slowly onto crushed ice/water with vigorous stirring. Caution:

hydrolysis releases HCI gas and heat.[1]

o Extraction: Neutralize with saturated
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and extract with Dichloromethane.
e Result: The product, 4,5-dichloro-2-fluoropyridine, is a potent electrophile at both C2 and C4.

[1]

Part 4: Drug Discovery Applications
Scaffold Hopping & Bioisosterism

This scaffold is frequently used to replace 3-chlorophenol or indazoles in drug candidates.[1]

e H-Bonding: The pyridone NH (or pyridinol OH) acts as a donor/acceptor pair similar to the
hinge-binding motif required in kinase inhibitors (e.g., binding to the ATP pocket of kinases
like EGFR or VEGFR).

» Metabolic Stability: The fluorine at C2 blocks metabolic oxidation at the susceptible alpha-
position of the pyridine ring.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and distinct vectors for growth, this molecule is an
ideal "fragment."[1]

e Vector 1 (C2): Extension into the solvent-exposed region.[1]

e Vector 2 (C5): Extension into the hydrophobic pocket.[1]

Part 5: Safety & Handling

o Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.[1]

o Specific Hazard: Fluorinated pyridines can hydrolyze to release HF under extreme acidic
conditions, though this is rare under standard storage.[1]

o Storage: Store at 2—8 °C under Argon/Nitrogen. The compound is hygroscopic; moisture can
shift the tautomeric equilibrium and complicate precise weighing for stoichiometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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